VE607

Description

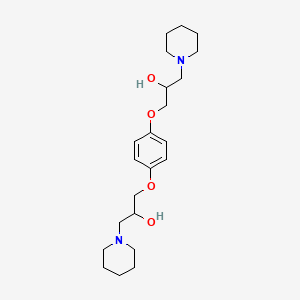

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O4/c25-19(15-23-11-3-1-4-12-23)17-27-21-7-9-22(10-8-21)28-18-20(26)16-24-13-5-2-6-14-24/h7-10,19-20,25-26H,1-6,11-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZRNQWHTLRBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCCCC3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VE607: A Small Molecule Inhibitor of SARS-CoV-2 Entry Through Spike Glycoprotein Stabilization

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of VE607, a small molecule inhibitor of SARS-CoV-2 entry. It details the molecular interactions, antiviral activity against various strains, and the development of more potent analogs. This document is intended for researchers and professionals in the fields of virology, pharmacology, and drug development.

Executive Summary

This compound is a small molecule that has been identified as an inhibitor of SARS-CoV-2 entry into host cells. Originally investigated as an inhibitor for SARS-CoV-1, it has demonstrated efficacy against SARS-CoV-2 and its variants of concern. The primary mechanism of action of this compound involves its direct binding to the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike (S) glycoprotein. This interaction stabilizes the RBD in an "up" conformation, a state that is necessary for receptor binding but, in the case of this compound's influence, ultimately leads to the inhibition of viral entry. This counterintuitive mechanism sets it apart from many other entry inhibitors. Furthermore, structure-activity relationship (SAR) studies have led to the development of this compound analogs, such as DY-III-281, with significantly improved potency.

Mechanism of Action

The entry of SARS-CoV-2 into host cells is mediated by the S glycoprotein, which binds to the angiotensin-converting enzyme 2 (ACE2) receptor on the cell surface. The S protein exists as a trimer, with each monomer having a receptor-binding domain (RBD) that can be in either a "down" (receptor-inaccessible) or an "up" (receptor-accessible) conformation.

This compound exerts its antiviral effect through a novel mechanism:

-

Binding to the RBD: In silico docking studies and experimental data suggest that this compound binds to a pocket at the interface between the RBD and the ACE2 receptor.[1][2]

-

Stabilization of the "RBD-up" Conformation: Single-molecule Förster resonance energy transfer (smFRET) studies have shown that this compound binding stabilizes the RBD in the "up" conformation.[1][2]

-

Inhibition of Viral Entry: Despite stabilizing the receptor-accessible "up" state, this compound inhibits the subsequent steps required for the fusion of the viral and cellular membranes, thereby blocking viral entry.[1] While the precise downstream mechanism of inhibition is still under investigation, it is hypothesized that the this compound-induced conformation is non-productive for membrane fusion.

This mechanism is visualized in the following signaling pathway diagram:

References

The Molecular Target of VE607: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VE607 is a small molecule inhibitor that targets the Spike (S) glycoprotein of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2.[1][2][3][4][5][6] Its mechanism of action involves binding to the receptor-binding domain (RBD) of the S protein, specifically at the interface with the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1][2][3][4][5] This interaction stabilizes the RBD in an "up" conformation, a state that precedes viral entry but ultimately inhibits the subsequent conformational changes required for membrane fusion and viral entry into the host cell.[1][2][3][4][5][6][7][8][9] this compound has demonstrated inhibitory activity against SARS-CoV-1, SARS-CoV-2, and its variants of concern (VOCs) in the low micromolar range.[1][4][7]

Quantitative Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound.

Table 1: Inhibitory Potency of this compound against SARS-CoV-2

| Virus | Assay Type | Cell Line | IC50 (μM) |

| Authentic SARS-CoV-2 (D614G) | Virus Inhibition Assay | Vero-E6 | 2.42[1][7] |

| SARS-CoV-2 Pseudovirus | Pseudovirus Neutralization | 293T-ACE2 | ~5 |

| SARS-CoV-1 Pseudovirus | Pseudovirus Neutralization | 293T-ACE2 | ~2 |

Table 2: Inhibitory Potency of this compound against SARS-CoV-2 Variants of Concern (VOCs)

| Variant | Assay Type | IC50 (μM) |

| Alpha | Pseudovirus Neutralization | Low micromolar range[1][7] |

| Beta | Pseudovirus Neutralization | Low micromolar range[1][7] |

| Gamma | Pseudovirus Neutralization | Low micromolar range[1][7] |

| Delta | Pseudovirus Neutralization | Low micromolar range[1][7] |

| Omicron (BA.1) | Pseudovirus Neutralization | Low micromolar range[1] |

| Omicron (BA.2) | Pseudovirus Neutralization | Low micromolar range[1] |

Table 3: Cytotoxicity of this compound

| Cell Line | Assay | Concentration | Result |

| 293T-ACE2 | CellTiter-Glo | Up to 100 μM | No toxicity observed[2][7] |

| Vero-E6 | CellTiter-Glo | Up to 100 μM | No toxicity observed[2][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

Pseudovirus Neutralization Assay

This assay is employed to determine the concentration of an inhibitor required to reduce viral entry by 50% (IC50).

-

Cell Lines and Reagents: 293T-ACE2 cells (HEK293T cells stably expressing human ACE2), pseudoviral particles expressing the SARS-CoV-2 Spike protein and carrying a luciferase reporter gene, cell culture medium (e.g., DMEM with 10% FBS), and the inhibitor (this compound).

-

Procedure:

-

Seed 293T-ACE2 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound.

-

Incubate the pseudoviral particles with the different concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.

-

Add the pseudovirus-inhibitor mixture to the 293T-ACE2 cells.

-

Incubate for 48-72 hours.

-

Measure luciferase activity, which is proportional to the extent of viral entry.

-

Calculate the IC50 value by fitting the dose-response curve.

-

Authentic SARS-CoV-2 Inhibition Assay

This assay measures the ability of an inhibitor to block the replication of live, infectious SARS-CoV-2.

-

Cell Lines and Reagents: Vero-E6 cells (a cell line susceptible to SARS-CoV-2 infection), authentic SARS-CoV-2 virus, cell culture medium, and this compound.

-

Procedure:

-

Seed Vero-E6 cells in 96-well plates.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the diluted this compound for a set period.

-

Infect the cells with a known titer of authentic SARS-CoV-2.

-

Incubate for a specified duration (e.g., 24-48 hours).

-

Quantify viral replication, for example, by measuring viral RNA levels using RT-qPCR or by observing the cytopathic effect (CPE).

-

Determine the IC50 value based on the reduction in viral replication.

-

In Silico Docking

Computational modeling is used to predict the binding mode of a small molecule to its protein target.

-

Software and Models: Molecular docking software (e.g., AutoDock, Glide), and a high-resolution crystal structure of the SARS-CoV-2 Spike protein in complex with the ACE2 receptor.

-

Procedure:

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Prepare the 3D structure of the this compound molecule.

-

Define a binding site on the Spike protein, typically centered on the RBD-ACE2 interface.

-

Run the docking simulation to generate multiple possible binding poses of this compound.

-

Analyze the predicted binding poses based on scoring functions that estimate the binding affinity and identify key interacting residues.

-

Mutational Analysis

This technique is used to validate the predicted binding site from in silico docking by mutating the proposed interacting residues.

-

Procedure:

-

Identify key amino acid residues in the Spike protein's RBD that are predicted to interact with this compound from the docking studies.

-

Generate mutant Spike proteins where these key residues are changed to other amino acids (e.g., alanine scanning).

-

Produce pseudoviruses carrying these mutant Spike proteins.

-

Perform pseudovirus neutralization assays with this compound on these mutant viruses.

-

A significant increase in the IC50 value for a mutant virus compared to the wild-type virus indicates that the mutated residue is critical for this compound's inhibitory activity.

-

Visualizations

Signaling Pathway: SARS-CoV-2 Entry and Inhibition by this compound

Caption: SARS-CoV-2 entry pathway and the inhibitory mechanism of this compound.

Experimental Workflow: Identification and Validation of this compound's Molecular Target

Caption: Workflow for identifying and validating the molecular target of this compound.

References

- 1. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry. | BioGRID [thebiogrid.org]

- 4. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholar.usuhs.edu [scholar.usuhs.edu]

- 6. This compound Stabilizes SARS-CoV-2 Spike In the "RBD-up" Conformation and Inhibits Viral Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

VE607: A Novel, Potent, and Selective Inhibitor of Tank-Binding Kinase 1 (TBK1)

Abstract

The innate immune system is a critical first line of defense against pathogens, but its dysregulation can lead to chronic inflammation and autoimmune disorders. Tank-Binding Kinase 1 (TBK1) is a non-canonical IκB kinase that has emerged as a key node in coordinating the inflammatory response, particularly through its role in type I interferon (IFN) production. Here, we describe the discovery and initial characterization of VE607, a novel, potent, and highly selective small molecule inhibitor of TBK1. This document details the biochemical and cellular activity of this compound, providing quantitative data on its potency, selectivity, and mechanism of action. The experimental protocols used to generate this data are described in full, and key signaling and experimental workflows are visually represented. These initial findings establish this compound as a promising therapeutic candidate for the treatment of TBK1-driven pathologies.

Biochemical Characterization: Potency and Selectivity

The primary objective in the initial biochemical characterization of this compound was to determine its potency against its intended target, TBK1, and its selectivity against other structurally related kinases. A highly selective compound minimizes the risk of off-target effects, a critical attribute for a successful therapeutic agent.

Kinase Inhibition Profile

This compound was profiled against a panel of kinases to assess its inhibitory activity. The half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay format. The results, summarized in Table 1, demonstrate that this compound is a highly potent inhibitor of TBK1, with sub-nanomolar activity. Importantly, it displays significant selectivity over the closely related kinase IKKε and other kinases in the IKK family.

Table 1: Biochemical Potency and Selectivity of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. TBK1) |

|---|---|---|

| TBK1 | 0.8 | 1x |

| IKKε | 97 | 121x |

| IKKβ | >10,000 | >12,500x |

| IKKα | >10,000 | >12,500x |

Experimental Protocol: TR-FRET Kinase Assay

The biochemical potency of this compound was determined using a LanthaScreen™-like TR-FRET assay designed to measure the displacement of a fluorescently labeled ATP-competitive ligand from the kinase active site.

-

Materials: Recombinant human TBK1, IKKε, IKKβ, IKKα (purified, active); LanthaScreen™ Certified Kinase Tracer; Europium-labeled anti-tag antibody; Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Preparation: this compound was serially diluted in 100% DMSO to create a 10-point, 3-fold dilution series. This series was then further diluted in kinase buffer to a 2X final concentration.

-

Assay Procedure:

-

A 10 µL reaction mixture was prepared in a 384-well microplate.

-

To each well, 5 µL of the 2X this compound dilution (or DMSO control) was added.

-

5 µL of a 2X kinase/tracer/antibody mix was then added, containing the specific kinase, the kinase tracer, and the Eu-antibody at pre-determined optimal concentrations.

-

The plate was incubated for 60 minutes at room temperature, protected from light.

-

The TR-FRET signal was read on a compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (acceptor) and 665 nm (donor).

-

-

Data Analysis: The emission ratio (665 nm / 615 nm) was calculated. The data were normalized to high (no inhibitor) and low (no kinase) controls. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model using GraphPad Prism software.

Cellular Characterization: Target Engagement and Downstream Effects

To confirm that the biochemical activity of this compound translates into a functional effect in a cellular context, we assessed its ability to inhibit TBK1-mediated signaling. Activation of the Toll-like receptor 3 (TLR3) pathway with polyinosinic:polycytidylic acid (poly(I:C)) in monocytic cells leads to TBK1 activation and subsequent production of the type I interferon, IFN-β.

Inhibition of IFN-β Production

Human THP-1 monocytes were pre-treated with varying concentrations of this compound before being stimulated with poly(I:C). As shown in Table 2, this compound demonstrated a dose-dependent inhibition of IFN-β production, confirming its ability to engage and inhibit TBK1 in a cellular environment.

Table 2: Cellular Activity of this compound in Poly(I:C)-Stimulated THP-1 Cells

| This compound Concentration (nM) | % Inhibition of IFN-β Production |

|---|---|

| 1000 | 98.2% |

| 333 | 95.1% |

| 111 | 89.7% |

| 37 | 75.4% |

| 12 | 51.3% |

| 4 | 28.6% |

| 1.3 | 10.1% |

| IC50 (nM) | 11.5 |

Visualizing the Mechanism and Workflow

The signaling pathway and experimental workflow are critical to understanding the context of these results. Figure 1 illustrates the TLR3 signaling cascade, highlighting the central role of TBK1 and the point of inhibition by this compound. Figure 2 provides a schematic of the experimental protocol used to generate the cellular activity data.

Figure 1: TLR3-mediated signaling pathway showing inhibition of TBK1 by this compound.

Figure 2: Experimental workflow for the cellular IFN-β inhibition assay.

Experimental Protocol: Cellular IFN-β Inhibition Assay

-

Cell Line: Human THP-1 monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Assay Procedure:

-

THP-1 cells were seeded into a 384-well cell culture plate at a density of 5 x 10^4 cells per well and allowed to adhere.

-

A 10-point, 3-fold serial dilution of this compound was prepared in culture medium.

-

Cells were pre-treated with the this compound dilutions (or vehicle control) and incubated for 1 hour at 37°C, 5% CO2.

-

Following pre-treatment, cells were stimulated with high molecular weight poly(I:C) at a final concentration of 10 µg/mL.

-

The plate was incubated for an additional 18 hours.

-

After incubation, the plate was centrifuged, and the supernatant was carefully collected.

-

-

Quantification: The concentration of IFN-β in the supernatant was quantified using a commercial Human IFN-β DuoSet ELISA kit (R&D Systems) according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition was calculated relative to the vehicle-treated, poly(I:C)-stimulated control. The IC50 value was determined by fitting the dose-response curve using a four-parameter logistic model.

Summary and Future Directions

The initial characterization of this compound reveals it to be a novel, sub-nanomolar inhibitor of TBK1 with excellent selectivity against related kinases. This potent biochemical activity translates effectively to a cellular setting, where this compound demonstrates dose-dependent inhibition of a key downstream signaling event, IFN-β production. These data strongly support the continued development of this compound as a potential therapeutic agent for autoimmune and inflammatory diseases where the TBK1 pathway is a known driver of pathology. Future work will focus on comprehensive DMPK profiling, in vivo efficacy studies in relevant disease models, and further safety pharmacology.

VE607: A Technical Guide to a Novel SARS-CoV-2 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VE607 is a small molecule inhibitor of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2 entry. Initially identified in a chemical genetics screen for inhibitors of SARS-CoV, it has demonstrated potent antiviral activity against SARS-CoV-2 and its variants of concern. This compound functions by binding to the receptor-binding domain (RBD) of the viral Spike (S) protein, stabilizing it in the "RBD-up" conformation. This allosteric modulation is thought to interfere with the conformational changes required for viral fusion with the host cell membrane, thereby inhibiting viral entry. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound.

Chemical Structure and Properties

This compound is a commercially available compound that exists as a mixture of three stereoisomers: (S,S)-VE607, (R,R)-VE607, and (R,S)-VE607.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3,3'-(1,3-phenylenebis(oxy))bis(1-(piperidin-1-yl)propan-2-ol) | MedKoo Biosciences |

| Chemical Formula | C22H36N2O4 | MedKoo Biosciences |

| Molecular Weight | 392.54 g/mol | MedKoo Biosciences |

| SMILES | OC(COC1=CC=CC(OCC(O)CN2CCCCC2)=C1)CN3CCCCC3 | MedKoo Biosciences |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| Appearance | Solid powder | MedKoo Biosciences |

| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | MedKoo Biosciences |

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against both SARS-CoV and SARS-CoV-2 by targeting the viral entry process.

Antiviral Activity

This compound has been shown to inhibit viral entry and replication in the low micromolar range. The half-maximal inhibitory concentration (IC50) values against various viral strains are presented below.

| Virus Strain | Assay Type | Cell Line | IC50 (µM) | Source |

| SARS-CoV | Pseudovirus Neutralization | 293T-ACE2 | 1.47 | [1] |

| SARS-CoV-2 (D614G) | Authentic Virus | Vero E6 | 2.42 | [1] |

| SARS-CoV-2 (D614G) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 | [2] |

| SARS-CoV-2 (Alpha) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 | [2] |

| SARS-CoV-2 (Beta) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 | [2] |

| SARS-CoV-2 (Gamma) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 | [2] |

| SARS-CoV-2 (Delta) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 | [2] |

| SARS-CoV-2 (Omicron BA.1) | Pseudovirus Neutralization | 293T-ACE2 | ~3.0 | [2] |

Mechanism of Action

The proposed mechanism of action for this compound involves its direct interaction with the SARS-CoV-2 Spike protein. By binding to the RBD, this compound stabilizes the "RBD-up" conformation, which is the prerequisite state for receptor binding but may hinder the subsequent conformational changes necessary for membrane fusion.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Pseudovirus Neutralization Assay

This assay is used to determine the concentration of this compound required to inhibit 50% of viral entry mediated by the Spike protein.

Materials:

-

HEK293T cells

-

HEK293T-ACE2 cells (stably expressing human ACE2)

-

Lentiviral packaging and transfer plasmids (e.g., psPAX2 and a luciferase reporter plasmid)

-

Plasmid encoding the SARS-CoV-2 Spike protein

-

Transfection reagent (e.g., Lipofectamine 3000)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound compound

-

Luciferase assay reagent

-

96-well plates

Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the lentiviral packaging plasmid, the luciferase reporter plasmid, and the Spike protein expression plasmid using a suitable transfection reagent.

-

After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

-

Neutralization Assay:

-

Seed HEK293T-ACE2 cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of this compound in DMEM.

-

Incubate the pseudovirus with the serially diluted this compound for 1 hour at 37°C.

-

Remove the media from the HEK293T-ACE2 cells and add the pseudovirus-VE607 mixture.

-

Incubate for 48-72 hours at 37°C.

-

Measure luciferase activity using a luminometer.

-

Calculate the IC50 value by fitting the dose-response curve.

-

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the direct binding of this compound to the Spike protein's RBD by measuring changes in the protein's thermal stability.

Materials:

-

Purified SARS-CoV-2 RBD protein

-

SYPRO Orange dye (5000x stock)

-

This compound compound

-

Appropriate buffer (e.g., PBS)

-

Real-time PCR instrument capable of fluorescence detection

Protocol:

-

Prepare a reaction mixture containing the purified RBD protein, SYPRO Orange dye, and either this compound or a vehicle control (DMSO) in a suitable buffer.

-

Aliquot the reaction mixture into a 96-well PCR plate.

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) and measure the fluorescence of SYPRO Orange at each step.

-

The melting temperature (Tm) is determined from the inflection point of the melting curve. A shift in Tm in the presence of this compound indicates direct binding.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a K18-hACE2 mouse model of SARS-CoV-2 infection. While prophylactic treatment with this compound did not prevent mortality, it significantly reduced viral replication in the lungs by 37-fold, suggesting a potential therapeutic benefit.[2][3]

Conclusion

This compound is a promising small molecule inhibitor of SARS-CoV-2 entry with a novel mechanism of action. Its ability to allosterically modulate the Spike protein and inhibit a broad range of viral variants makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of antiviral drug discovery. Further optimization of this compound's pharmacological properties could lead to the development of a potent therapeutic against COVID-19.

References

VE607 as a SARS-CoV-2 Entry Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global health crisis precipitated by the SARS-CoV-2 virus has spurred an unprecedented effort in the scientific community to develop effective antiviral therapies. One promising avenue of investigation is the inhibition of viral entry into host cells, a critical first step in the infection cycle. This technical guide provides an in-depth overview of VE607, a small molecule inhibitor that has demonstrated efficacy in preventing SARS-CoV-2 entry. This document details the mechanism of action, inhibitory activity against various viral strains, and the experimental protocols used to characterize this compound, offering a comprehensive resource for researchers in the field of antiviral drug development.

This compound, a compound initially identified as an inhibitor of SARS-CoV-1, has been shown to broadly neutralize SARS-CoV-2 and its variants of concern.[1][2][3][4] It is a commercially available compound composed of three stereoisomers.[1][2][3][4] Preclinical studies have highlighted its potential as a lead compound for the development of therapeutics to combat COVID-19.[1][2][3][4]

Mechanism of Action: Stabilizing the Spike Protein

The entry of SARS-CoV-2 into host cells is mediated by the viral Spike (S) glycoprotein. The S protein's receptor-binding domain (RBD) binds to the human angiotensin-converting enzyme 2 (ACE2) receptor. This interaction triggers conformational changes in the S protein, leading to the fusion of the viral and host cell membranes.

This compound's primary mechanism of action is the stabilization of the SARS-CoV-2 Spike protein's RBD in the "up" conformation.[1][2][3][4] This is the conformation required for binding to the ACE2 receptor. By binding to the RBD-ACE2 interface, this compound locks the RBD in this "up" state, paradoxically preventing the subsequent conformational changes necessary for membrane fusion and viral entry. This unique mechanism was elucidated through a combination of in silico docking, mutational analysis, and single-molecule Förster resonance energy transfer (smFRET) studies.[1][2][3][4]

dot

Quantitative Data: Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both pseudotyped and authentic SARS-CoV-2, including several variants of concern (VOCs). The half-maximal inhibitory concentration (IC50) values are consistently in the low micromolar range, indicating significant potential for therapeutic efficacy.

| Virus Strain | Assay Type | Cell Line | IC50 (µM) |

| SARS-CoV-1 | Pseudovirus Neutralization | 293T-ACE2 | 1.47[2] |

| SARS-CoV-2 (D614G) | Pseudovirus Neutralization | 293T-ACE2 | 3.06[5] |

| SARS-CoV-2 (D614G) | Authentic Virus Inhibition | Vero E6 | 2.42[2][6] |

| SARS-CoV-2 Alpha (B.1.1.7) | Pseudovirus Neutralization | 293T-ACE2 | ~2.5 |

| SARS-CoV-2 Beta (B.1.351) | Pseudovirus Neutralization | 293T-ACE2 | ~3.0 |

| SARS-CoV-2 Gamma (P.1) | Pseudovirus Neutralization | 293T-ACE2 | ~2.8 |

| SARS-CoV-2 Delta (B.1.617.2) | Pseudovirus Neutralization | 293T-ACE2 | ~3.2 |

| SARS-CoV-2 Omicron (BA.1) | Pseudovirus Neutralization | 293T-ACE2 | ~3.5 |

| SARS-CoV-2 Omicron (BA.2) | Pseudovirus Neutralization | 293T-ACE2 | ~3.3 |

Note: IC50 values for the variants are approximated from graphical data presented in the primary literature.

In a preclinical in vivo study using K18-hACE2 transgenic mice, prophylactic treatment with this compound resulted in a significant 37-fold reduction in viral replication in the lungs, although it did not prevent mortality in this highly susceptible model.[1][2][3][4]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the antiviral activity of this compound.

Pseudovirus Neutralization Assay

This assay is used to determine the ability of a compound to inhibit viral entry mediated by the Spike protein in a BSL-2 setting.

a. Production of Pseudoviruses:

-

Lentiviral-based pseudoviruses are produced by co-transfecting HEK293T cells with plasmids encoding the SARS-CoV-2 Spike protein, a lentiviral backbone plasmid expressing a reporter gene (e.g., luciferase or GFP), and packaging plasmids.

-

The supernatant containing the pseudoviral particles is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.

b. Neutralization Assay:

-

HEK293T cells stably expressing human ACE2 (293T-ACE2) are seeded in 96-well plates.

-

Serial dilutions of this compound are prepared and pre-incubated with a fixed amount of pseudovirus for 1 hour at 37°C.

-

The virus-compound mixture is then added to the 293T-ACE2 cells.

-

After 48-72 hours of incubation, the reporter gene expression is quantified. For luciferase-based assays, a luciferase substrate is added, and luminescence is measured using a plate reader.

-

The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in reporter gene expression compared to untreated virus-infected cells.

dot

Authentic SARS-CoV-2 Inhibition Assay

This assay is performed in a BSL-3 facility to confirm the inhibitory activity of this compound against the live, infectious virus.

a. Cell Preparation:

-

Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are seeded in 96-well plates.

b. Inhibition Assay:

-

Serial dilutions of this compound are prepared.

-

The compound dilutions are added to the Vero E6 cells.

-

A known titer of authentic SARS-CoV-2 is then added to the wells.

-

The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE).

-

The extent of viral infection is quantified, typically by plaque reduction assay, where the number of viral plaques is counted, or by measuring viral RNA levels using RT-qPCR.

-

The IC50 value is determined as the concentration of this compound that inhibits viral replication by 50%.

Single-Molecule FRET (smFRET) Analysis

smFRET is a powerful biophysical technique used to study the conformational dynamics of individual molecules, in this case, the SARS-CoV-2 Spike protein.

a. Protein Labeling:

-

The Spike protein is genetically engineered to include specific sites for the attachment of fluorescent dyes (a donor and an acceptor).

-

These labeled Spike proteins are then incorporated into virus-like particles (VLPs).

b. Imaging and Data Acquisition:

-

The VLPs are immobilized on a passivated surface for imaging by total internal reflection fluorescence (TIRF) microscopy.

-

The fluorescence signals from single molecules are recorded over time.

c. Data Analysis:

-

The FRET efficiency, which is a measure of the distance between the donor and acceptor dyes, is calculated for each molecule.

-

Changes in FRET efficiency over time reflect conformational changes in the Spike protein.

-

By observing these changes in the presence and absence of this compound and ACE2, the effect of the compound on the conformational landscape of the Spike protein can be determined.

dot

In Silico Docking

Computational docking studies are used to predict the binding mode of a small molecule to its protein target.

a. Preparation of Structures:

-

The three-dimensional structures of the SARS-CoV-2 Spike protein and the this compound molecule are obtained or modeled.

b. Docking Simulation:

-

A docking software (e.g., AutoDock Vina) is used to explore the possible binding poses of this compound within a defined binding site on the Spike protein, typically around the RBD-ACE2 interface.

-

The software calculates a binding affinity score for each pose.

c. Analysis:

-

The predicted binding poses with the best scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and specific amino acid residues of the Spike protein.

-

These predictions can then be validated experimentally through mutagenesis studies.

In Vivo Efficacy Study in K18-hACE2 Mice

This animal model is used to assess the in vivo antiviral activity of a compound in a system that mimics aspects of human COVID-19.

a. Animal Model:

-

K18-hACE2 transgenic mice express the human ACE2 receptor under the control of the keratin 18 promoter, making them susceptible to SARS-CoV-2 infection and severe disease.

b. Prophylactic Treatment and Infection:

-

A group of mice receives this compound (e.g., via intraperitoneal injection) prior to viral challenge. A control group receives a vehicle.

-

All mice are then intranasally infected with a lethal dose of SARS-CoV-2.

c. Monitoring and Endpoint Analysis:

-

The mice are monitored daily for weight loss and signs of disease.

-

At a predetermined endpoint (e.g., 4 days post-infection), the mice are euthanized, and their lungs are harvested.

-

The viral load in the lung tissue is quantified by RT-qPCR or plaque assay to determine the extent of viral replication.

Conclusion

This compound represents a promising small molecule inhibitor of SARS-CoV-2 entry. Its unique mechanism of action, involving the stabilization of the Spike protein's RBD in the "up" conformation, distinguishes it from many other entry inhibitors. The compound exhibits potent, low micromolar activity against a broad range of SARS-CoV-2 variants and has demonstrated in vivo efficacy in reducing viral replication. The detailed experimental protocols provided in this guide offer a framework for the further evaluation of this compound and the development of analogous compounds. Continued research into this class of inhibitors is warranted to explore their full therapeutic potential in the ongoing effort to combat COVID-19.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The lethal K18-hACE2 knock-in mouse model mimicking the severe pneumonia of COVID-19 is practicable for antiviral development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative analysis of the neutralizing activity against SARS-CoV-2 Wuhan-Hu-1 strain and variants of concern: Performance evaluation of a pseudovirus-based neutralization assay - PMC [pmc.ncbi.nlm.nih.gov]

stereoisomers of VE607 and their activity

An In-depth Technical Guide on the Stereoisomers of VE607 and their Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule inhibitor that has demonstrated efficacy in preventing the entry of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2 into host cells.[1][2][3][4][5] Originally identified as an inhibitor of SARS-CoV-1, its activity against SARS-CoV-2 has made it a subject of significant interest for the development of antiviral therapies.[1][4][6] Commercially available this compound is a mixture of three stereoisomers: (S,S)-VE607, (R,R)-VE607, and the meso compound (R,S)-VE607, reportedly in a 1:2:1 ratio.[7] This guide provides a comprehensive overview of the stereoisomers of this compound, their biological activity, and the experimental protocols used to characterize them.

Mechanism of Action

This compound targets the Spike (S) glycoprotein of SARS-CoV-2, a critical component for viral entry into host cells.[1][2][3] The binding of the S protein's receptor-binding domain (RBD) to the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor is the initial step in infection.[1][2][3] this compound has been shown to bind to the RBD-ACE2 interface.[1][2][3][8]

Interestingly, single-molecule Förster resonance energy transfer (smFRET) data revealed that this compound stabilizes the RBD in its "up" conformation, which is the necessary state for ACE2 binding.[1] However, despite promoting this conformation, this compound ultimately inhibits viral entry by preventing the subsequent conformational changes in the Spike protein that are essential for the fusion of the viral and host cell membranes.[1] In silico docking and mutational analyses have identified tyrosine 505 (Y505) of the RBD as a critical residue for the activity of this compound.[1][6]

Stereoisomers of this compound and Their Respective Activities

A key aspect of this compound's profile is the activity of its individual stereoisomers. Initial studies with synthesized versions of (S,S)-VE607, (R,R)-VE607, and (R,S)-VE607 found no significant differences in their ability to inhibit SARS-CoV-2 pseudoviral infection when compared to the commercially available mixture.[6][9] However, a more recent study focused on optimizing this compound noted that the (R,R)-VE607 stereoisomer exhibited slightly better neutralization activity, which led to its selection as the basis for further medicinal chemistry efforts to develop more potent analogs.[7]

Below is a diagram illustrating the relationship between the this compound stereoisomers and their target.

Caption: Stereoisomers of this compound and their inhibitory action on the SARS-CoV-2 Spike RBD.

Quantitative Data on Inhibitory Activity

The inhibitory activity of the this compound mixture has been quantified against both pseudoviruses and authentic SARS-CoV-2, including several variants of concern (VOCs). The half-maximal inhibitory concentrations (IC50) are consistently in the low micromolar range.

| Virus/Variant | Assay Type | IC50 (µM) of this compound Mixture | Reference |

| SARS-CoV-1 | Pseudovirus | 1.47 | [9][10] |

| SARS-CoV-2 (D614G) | Pseudovirus | 3.06 | [9] |

| SARS-CoV-2 (D614G) | Authentic Virus | 2.42 | [9] |

| SARS-CoV-2 Alpha | Pseudovirus | ~2.5 | [11] |

| SARS-CoV-2 Beta | Pseudovirus | ~2.0 | [11] |

| SARS-CoV-2 Gamma | Pseudovirus | ~2.2 | [11] |

| SARS-CoV-2 Delta | Pseudovirus | ~2.8 | [11] |

| SARS-CoV-2 Omicron (BA.1) | Pseudovirus | ~3.0 | [11] |

| SARS-CoV-2 Omicron (BA.2) | Pseudovirus | Not specified, but similar potency | [1] |

Note: The IC50 values for the individual stereoisomers against SARS-CoV-2 D614G pseudovirus were not significantly different from the mixture in the initial characterization.[6][9]

Experimental Protocols

Chemical Synthesis of this compound Stereoisomers

The individual stereoisomers of this compound were chemically synthesized for detailed analysis. The synthesis was conducted in oven-dried glassware under an inert nitrogen atmosphere. Reagent or high-performance liquid chromatography (HPLC) grade solvents were used, and anhydrous tetrahydrofuran (THF) was obtained from a Pure SolveTM PS-400 system. All reagents were purchased from commercial sources and used without further purification.[6][9][10]

Pseudovirus Infection Assay

This assay is used to determine the inhibitory activity of compounds against viral entry in a BSL-2 setting.

Caption: Workflow for the pseudovirus infection assay to determine IC50 values.

-

Pseudovirus Production: Pseudoviruses are produced by co-transfecting HEK293T cells with plasmids encoding the viral spike protein of interest, a packaging construct, and a transfer vector containing a reporter gene such as luciferase.

-

Cell Seeding: 293T cells stably expressing the ACE2 receptor (293T-ACE2) are seeded in 96-well plates.

-

Compound Incubation: The following day, the cells are treated with serial dilutions of this compound or its individual stereoisomers.

-

Infection: Pseudoviruses are added to the wells containing the cells and the compound.

-

Incubation: The plates are incubated for 48 to 72 hours to allow for viral entry and reporter gene expression.

-

Readout: The cells are lysed, and the luciferase activity is measured using a luminometer. The resulting data is normalized to controls to calculate the IC50 values.[1][6]

Authentic SARS-CoV-2 Inhibition Assay

This assay confirms the inhibitory activity against the live, replication-competent virus in a BSL-3 facility.

-

Cell Seeding: Vero-E6 cells are seeded in 96-well plates.

-

Compound and Virus Incubation: The cells are pre-incubated with different concentrations of this compound before being infected with an authentic SARS-CoV-2 isolate (e.g., D614G).

-

Incubation: The infection is allowed to proceed for a set period (e.g., 24-48 hours).

-

Quantification: The level of infection is quantified, often by measuring the viral RNA in the supernatant using RT-qPCR or by staining for a viral antigen (e.g., nucleocapsid protein) and using high-content imaging to determine the percentage of infected cells. The IC50 is then calculated.[9]

Cytotoxicity Assay

It is crucial to determine if the observed antiviral activity is due to specific inhibition or general cellular toxicity.

-

Cell Seeding: 293T-ACE2 or Vero-E6 cells are seeded in 96-well plates.[1][8]

-

Compound Incubation: The cells are incubated with the same concentrations of this compound and its stereoisomers as used in the activity assays for 24-48 hours.[1]

-

Viability Measurement: Cell viability is assessed using a commercially available kit such as the CellTiter-Glo® One Solution Assay, which measures ATP levels as an indicator of metabolically active cells.[1][8]

-

Results: this compound and its stereoisomers have been shown to be non-toxic at concentrations up to 100 µM in 293T-ACE2 and Vero-E6 cells.[9]

Conclusion

This compound is a promising SARS-CoV-2 entry inhibitor with a unique mechanism of action that stabilizes the "up" conformation of the Spike protein's RBD while preventing membrane fusion. The commercially available mixture and its individual stereoisomers—(S,S)-VE607, (R,R)-VE607, and (R,S)-VE607—all exhibit inhibitory activity in the low micromolar range against a broad spectrum of SARS-CoV-2 variants. While initial findings suggested comparable activity among the stereoisomers, more recent work has highlighted the (R,R) enantiomer as being slightly more potent, making it a key focus for the development of next-generation antiviral compounds. The detailed experimental protocols provided herein offer a basis for the continued investigation and optimization of this important class of inhibitors.

References

- 1. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry. | BioGRID [thebiogrid.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Stabilizes SARS-CoV-2 Spike In the "RBD-up" Conformation and Inhibits Viral Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

The Impact of VE607 on SARS-CoV-2 Spike Protein Conformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the small molecule inhibitor VE607 on the conformational dynamics of the SARS-CoV-2 Spike (S) protein. The information presented herein is collated from peer-reviewed research and is intended to serve as a comprehensive resource for professionals in the fields of virology, structural biology, and antiviral drug development.

Executive Summary

This compound is a small molecule inhibitor that has demonstrated efficacy against both SARS-CoV-1 and SARS-CoV-2.[1][2] Its primary mechanism of action involves the stabilization of the Receptor Binding Domain (RBD) of the Spike protein in its "up" or open conformation.[1][2] This conformational lock, paradoxically, inhibits viral entry into host cells. This guide will explore the biochemical and biophysical data supporting this mechanism, detail the experimental protocols used in these investigations, and provide visual representations of the key pathways and workflows.

Mechanism of Action: Stabilization of the "RBD-up" Conformation

The SARS-CoV-2 Spike protein is a trimeric glycoprotein that exists in a dynamic equilibrium of conformational states. The RBDs of the S1 subunit can be in either a "down" (closed) or an "up" (open) conformation. The "up" conformation is required for binding to the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[1]

This compound binds to the RBD at the interface with ACE2. However, rather than directly competing with ACE2 binding, this compound acts as a conformational stabilizer. Single-molecule Förster Resonance Energy Transfer (smFRET) studies have shown that in the presence of this compound, the population of Spike proteins in the "RBD-up" conformation significantly increases.[2] This stabilization of the open state is thought to allosterically inhibit downstream conformational changes that are necessary for membrane fusion, thereby blocking viral entry.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's interaction with the SARS-CoV-2 Spike protein.

Table 1: Inhibition of Pseudovirus and Authentic SARS-CoV-2 Infection by this compound [2]

| Virus Strain | IC50 (µM) |

| SARS-CoV-1 | 2.9 |

| SARS-CoV-2 (D614G) | 6.8 |

| SARS-CoV-2 (Alpha) | 4.5 |

| SARS-CoV-2 (Beta) | 5.1 |

| SARS-CoV-2 (Gamma) | 6.2 |

| SARS-CoV-2 (Delta) | 5.8 |

| SARS-CoV-2 (Omicron BA.1) | 7.2 |

| SARS-CoV-2 (Omicron BA.2) | 6.5 |

| Authentic SARS-CoV-2 | ~5 |

Table 2: Biophysical Characterization of this compound-RBD Interaction [2]

| Experiment | Parameter | Value |

| Differential Scanning Fluorimetry (DSF) | ΔTm (°C) | -2.3 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Differential Scanning Fluorimetry (DSF)

DSF was employed to assess the direct binding of this compound to the SARS-CoV-2 RBD by measuring changes in the protein's melting temperature (Tm).[2]

-

Protein and Compound Preparation: Recombinant SARS-CoV-2 RBD was purified. This compound was dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Mixture: The RBD protein was diluted in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM. This compound was added to a final concentration of 50 µM. A no-ligand control containing the same concentration of solvent was also prepared. SYPRO Orange dye was added to each reaction to a final concentration of 5x.

-

Thermal Denaturation: The reactions were performed in a real-time PCR instrument. The temperature was ramped from 25 °C to 95 °C at a rate of 0.05 °C/s.

-

Data Analysis: The fluorescence intensity was measured at each temperature increment. The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the peak of the first derivative of the fluorescence curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the control from the Tm of the this compound-containing sample.

Pseudovirus Neutralization Assay

This assay was used to determine the concentration of this compound required to inhibit 50% of viral entry (IC50) for various SARS-CoV-2 variants.[2]

-

Cell Culture: HEK293T-ACE2 cells (HEK293T cells stably expressing human ACE2) were cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

-

Pseudovirus Production: Lentiviral particles pseudotyped with the Spike protein of different SARS-CoV-2 variants were produced by co-transfecting HEK293T cells with a lentiviral backbone plasmid (e.g., pLV-CMV-Luciferase), a plasmid encoding the respective Spike protein, and packaging plasmids (e.g., psPAX2 and pMD2.G). Supernatants containing the pseudoviruses were harvested 48-72 hours post-transfection.

-

Neutralization Assay: HEK293T-ACE2 cells were seeded in 96-well plates. The following day, serial dilutions of this compound were incubated with a fixed amount of pseudovirus for 1 hour at 37 °C. The virus-compound mixture was then added to the cells.

-

Readout: After 48-72 hours of incubation, the luciferase activity in the cells was measured using a luminometer. The relative light units (RLUs) are proportional to the number of infected cells.

-

Data Analysis: The percentage of inhibition was calculated relative to cells infected in the absence of the compound. The IC50 values were determined by fitting the dose-response curves to a nonlinear regression model.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET was utilized to directly visualize the conformational changes of the Spike protein upon this compound binding.[3]

-

Spike Protein Labeling: A modified SARS-CoV-2 Spike ectodomain trimer with engineered cysteine residues was expressed and purified. The purified protein was then labeled with donor (e.g., Cy3) and acceptor (e.g., Cy5) fluorophores.

-

Microscopy Setup: Labeled Spike proteins were immobilized on a passivated coverslip and imaged using a total internal reflection fluorescence (TIRF) microscope.

-

Data Acquisition: The fluorescence intensity of individual donor and acceptor fluorophores was recorded over time.

-

Data Analysis: The FRET efficiency for each molecule was calculated from the donor and acceptor intensities. The population of molecules in different conformational states (e.g., "RBD-down" and "RBD-up") was determined by fitting the FRET efficiency histograms to Gaussian distributions. The effect of this compound was assessed by comparing the FRET distributions in the absence and presence of the compound.

In Silico Docking

Computational docking simulations were performed to predict the binding mode of this compound to the SARS-CoV-2 RBD.[2]

-

Protein and Ligand Preparation: The crystal structure of the SARS-CoV-2 RBD was obtained from the Protein Data Bank (PDB). The 3D structure of this compound was generated and energy-minimized.

-

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) was used to predict the binding pose of this compound within a defined binding site on the RBD. The docking algorithm explores various conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The predicted binding poses were visually inspected, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the RBD residues were analyzed.

Mutational Analysis

Site-directed mutagenesis was used to validate the predicted binding site of this compound on the RBD.[2]

-

Generation of Mutants: Plasmids encoding Spike proteins with specific amino acid substitutions at the predicted this compound binding site were generated using site-directed mutagenesis kits.

-

Functional Assays: The mutant Spike proteins were used to produce pseudoviruses, and their susceptibility to this compound was assessed using the pseudovirus neutralization assay described above.

-

Data Analysis: The IC50 values for the mutant pseudoviruses were compared to that of the wild-type pseudovirus. A significant increase in the IC50 for a particular mutant suggests that the mutated residue is important for this compound binding and activity.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound's effect on the Spike protein.

References

in silico docking studies of VE607

An In-Depth Technical Guide to the In Silico Docking Studies of VE607

This guide provides a comprehensive technical overview of the in silico docking studies and related experimental validations of this compound, a small molecule inhibitor of SARS-CoV-2 entry. The content is tailored for researchers, scientists, and professionals involved in drug development and virology.

Executive Summary

This compound is a small molecule inhibitor that has demonstrated efficacy against both SARS-CoV-1 and SARS-CoV-2.[1][2] Initially identified as an inhibitor of SARS-CoV-1, subsequent research has revealed its mechanism of action against SARS-CoV-2, which involves binding to the receptor-binding domain (RBD) of the Spike (S) protein.[1][3] In silico docking studies have been pivotal in elucidating the binding mode of this compound, predicting key interacting residues, and providing a structural basis for its inhibitory activity.[4][5] These computational predictions have been substantiated by a range of biophysical and virological assays, confirming that this compound stabilizes the RBD in an "up" conformation, thereby inhibiting viral entry.[1][4][6] This document synthesizes the available quantitative data, details the experimental protocols used for validation, and visualizes the key molecular interactions and experimental workflows.

Quantitative Data Summary

The inhibitory activity and biophysical interactions of this compound have been quantified across several studies. The following tables summarize these key findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Virus/Pseudovirus Target | Assay Type | IC₅₀ (µM) | Reference |

| SARS-CoV-1 Pseudovirus | Pseudovirus Neutralization | 1.47 | [7] |

| SARS-CoV-2 (D614G) Pseudovirus | Pseudovirus Neutralization | 3.06 | [7] |

| Authentic SARS-CoV-2 (D614G) | Plaque Reduction Assay | 2.42 | [5][7] |

| SARS-CoV-2 Pseudovirus (Alpha) | Pseudovirus Neutralization | Low µM range | [1][8] |

| SARS-CoV-2 Pseudovirus (Beta) | Pseudovirus Neutralization | Low µM range | [1][8] |

| SARS-CoV-2 Pseudovirus (Gamma) | Pseudovirus Neutralization | Low µM range | [1][8] |

| SARS-CoV-2 Pseudovirus (Delta) | Pseudovirus Neutralization | Low µM range | [1][8] |

| SARS-CoV-2 Pseudovirus (Omicron BA.1) | Pseudovirus Neutralization | Low µM range | [1] |

| SARS-CoV-2 Pseudovirus (Omicron BA.2) | Pseudovirus Neutralization | Low µM range | [1] |

Table 2: Mutational Analysis of this compound Binding Site

| Spike Protein Mutant | Assay Type | IC₅₀ (µM) | Reference |

| Q498V | Pseudovirus Neutralization | 1.80 | [5] |

| Y505T | Pseudovirus Neutralization | > 40 | [5] |

Table 3: Biophysical and In Vivo Data

| Experiment | Parameter | Value | Reference |

| Differential Scanning Fluorimetry (DSF) | ΔTm of RBD with this compound | -2.3°C | [3][5] |

| In Vivo Efficacy (K18-hACE2 mice) | Reduction in Lung Viral Replication | 37-fold | [1][4][6][9] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments that have been used to characterize the interaction of this compound with the SARS-CoV-2 Spike protein.

In Silico Docking

In silico docking studies were performed to predict the binding pose of this compound within the SARS-CoV-2 Spike RBD.

-

Software: The Glide docking program from the Schrödinger suite was utilized for these simulations.[3][5]

-

Receptor Preparation: The crystal structure of the SARS-CoV-2 Spike RBD was prepared using standard protein preparation workflows to assign bond orders, add hydrogens, and optimize the hydrogen-bonding network.

-

Grid Generation: A receptor grid was generated to define the docking search space. The center of this grid was specified with coordinates x = 73.8, y = 24.1, and z = 29.5, targeting the ACE2 binding interface.[4][7]

-

Ligand Preparation: The three-dimensional structure of this compound was prepared, generating possible conformations and ionization states at physiological pH.

-

Docking and Scoring: Flexible ligand docking was performed, and the resulting poses were scored to identify the most favorable binding conformations.

Pseudovirus Neutralization Assay

This assay was used to determine the concentration at which this compound inhibits viral entry mediated by the Spike protein.

-

Cell Line: Human embryonic kidney 293T cells engineered to express human ACE2 (293T-ACE2) were used as the target cells.[1][7]

-

Pseudovirus Production: Pseudoviral particles were generated by co-transfecting cells with a plasmid encoding the respective SARS-CoV-1 or SARS-CoV-2 Spike protein and a lentiviral backbone plasmid carrying a luciferase reporter gene.[1]

-

Neutralization Assay: 293T-ACE2 cells were seeded in 96-well plates. The following day, pseudoviruses were pre-incubated with serial dilutions of this compound for a specified period before being added to the cells.

-

Readout: After 48-72 hours of incubation, the cells were lysed, and luciferase activity was measured. The IC₅₀ values were calculated from the dose-response curves.

Differential Scanning Fluorimetry (DSF)

DSF was employed to confirm the direct binding of this compound to the Spike RBD by measuring changes in protein thermal stability.[3][5]

-

Protein and Dye: Recombinant SARS-CoV-2 RBD protein was mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins.

-

Ligand Incubation: The protein-dye mixture was incubated with this compound or a vehicle control.

-

Thermal Denaturation: The samples were subjected to a gradual temperature ramp in a real-time PCR instrument.

-

Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. The melting temperature (Tm), the midpoint of this transition, was calculated. A shift in Tm (ΔTm) in the presence of the ligand indicates a direct binding interaction.

Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate the key processes and proposed mechanisms of this compound action.

In Silico Docking Workflow for this compound and SARS-CoV-2 RBD.

Proposed Mechanism of Action for this compound.

Conclusion

The have provided critical insights into its mechanism of inhibition against SARS-CoV-2. The computational predictions, which identified a binding site at the RBD-ACE2 interface involving key residues such as Y505, have been rigorously validated through experimental data.[1][5] The collective evidence from mutational analyses, biophysical assays, and in vivo studies strongly supports a model where this compound stabilizes the Spike RBD in an "up" conformation, thereby allosterically inhibiting the downstream conformational changes necessary for viral fusion.[1] This body of work not only elucidates the function of a promising small molecule inhibitor but also showcases the power of integrating computational and experimental approaches in modern drug discovery.

References

- 1. This compound stabilizes SARS-CoV-2 Spike in the “RBD-up” conformation and inhibits viral entry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Stabilizes SARS-CoV-2 Spike In the “RBD-up” Conformation and Inhibits Viral Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. This compound stabilizes SARS-CoV-2 Spike in the "RBD-up" conformation and inhibits viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholar.usuhs.edu [scholar.usuhs.edu]

VE607: A Small Molecule Inhibitor of SARS-CoV-2 Entry with Broad Activity Against Variants of Concern

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ongoing evolution of SARS-CoV-2 and the emergence of variants of concern (VOCs) that can evade vaccine- and infection-induced immunity necessitate the development of broad-spectrum antiviral therapeutics. One promising strategy is to target viral entry, a critical first step in the infection cycle. This technical guide provides a comprehensive overview of the preclinical activity of VE607, a small molecule inhibitor of SARS-CoV-2 entry, against a range of viral variants. We will delve into its mechanism of action, present quantitative efficacy data, and detail the experimental protocols used to generate these findings.

Mechanism of Action: Stabilizing the Spike Protein

This compound inhibits SARS-CoV-2 entry by directly targeting the viral spike (S) glycoprotein. The S protein's receptor-binding domain (RBD) must transition from a "down" to an "up" conformation to engage with the host cell receptor, angiotensin-converting enzyme 2 (ACE2). In silico docking, mutational analysis, and single-molecule Förster resonance energy transfer (smFRET) have revealed that this compound binds to the RBD-ACE2 interface.[1] This binding event stabilizes the RBD in the "up" conformation, which paradoxically inhibits its ability to effectively bind to ACE2 and subsequently prevents viral entry into the host cell.[1][2]

Quantitative Efficacy Against SARS-CoV-2 Variants

This compound has demonstrated consistent inhibitory activity against a range of SARS-CoV-2 variants, including those with mutations known to confer resistance to neutralizing antibodies. The half-maximal inhibitory concentration (IC50) values, determined through pseudovirus neutralization assays, are consistently in the low micromolar range, indicating potent antiviral activity.[1][2]

| SARS-CoV-2 Variant | Pseudovirus IC50 (µM) | Authentic Virus IC50 (µM) |

| SARS-CoV-1 | 1.47[3] | Not Reported |

| SARS-CoV-2 (D614G) | Low micromolar range[1][2] | 2.42[3] |

| Alpha (B.1.1.7) | Low micromolar range[1] | Not Reported |

| Beta (B.1.351) | Low micromolar range[1] | Not Reported |

| Gamma (P.1) | Low micromolar range[1] | Not Reported |

| Delta (B.1.617.2) | Low micromolar range[1] | Not Reported |

| Omicron (BA.1) | Low micromolar range[1] | Not Reported |

| Omicron (BA.2) | Low micromolar range[1] | Not Reported |

Note: "Low micromolar range" indicates that while specific numerical values were not provided in a table in the source, the graphical data demonstrates potency comparable to the reported values.

Experimental Protocols

The following sections detail the key experimental methodologies used to evaluate the efficacy of this compound.

Pseudovirus Neutralization Assay

This assay is a critical tool for assessing the neutralizing activity of compounds against different viral variants in a BSL-2 environment.

1. Production of Pseudoviral Particles:

-

Lentiviral-based pseudoviruses are produced by co-transfecting HEK293T cells with plasmids encoding:

-

A lentiviral backbone with a reporter gene (e.g., luciferase).

-

Plasmids encoding the necessary lentiviral packaging and replication proteins.

-

A plasmid encoding the specific SARS-CoV-2 Spike protein of the variant of interest.

-

-

The supernatant containing the pseudoviral particles is harvested 48-72 hours post-transfection.

2. Neutralization Assay Protocol:

-

Cell Seeding: HEK293T cells stably expressing human ACE2 (293T-ACE2) are seeded in 96-well plates.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Incubation: The diluted this compound is mixed with a standardized amount of pseudovirus and incubated for 1 hour at 37°C to allow for binding.

-

Infection: The this compound-pseudovirus mixture is then added to the 293T-ACE2 cells.

-

Readout: After 48-72 hours of incubation, the cells are lysed, and the reporter gene expression (e.g., luciferase activity) is measured.

-

Data Analysis: The reduction in reporter signal in the presence of this compound compared to untreated controls is used to calculate the IC50 value.

In Vivo Efficacy in K18-hACE2 Mice

The K18-hACE2 transgenic mouse model is a widely used preclinical model for SARS-CoV-2 infection as these mice express human ACE2, making them susceptible to the virus.

1. Animal Model:

-

K18-hACE2 transgenic mice, which express human ACE2 under the control of the human keratin 18 promoter, are used.

2. Prophylactic Treatment Regimen:

-

Mice receive prophylactic treatment with this compound prior to viral challenge. Specific dosing and timing can be varied to determine the optimal protective window.

3. Viral Challenge:

-

Mice are intranasally inoculated with a lethal dose of SARS-CoV-2.

4. Monitoring and Endpoints:

-

Survival: Mice are monitored daily for survival.

-

Morbidity: Body weight and clinical signs of disease are recorded daily.

-

Viral Load: On day 4 post-infection, a subset of mice is euthanized, and lung tissue is harvested to quantify viral titers via plaque assay or RT-qPCR.

5. Key Findings:

-

Prophylactic treatment with this compound did not prevent mortality in the highly susceptible K18-hACE2 mouse model.[1]

-

However, this compound treatment resulted in a significant 37-fold reduction in viral replication in the lungs, demonstrating in vivo target engagement and antiviral activity.[1]

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of SARS-CoV-2 entry with a novel mechanism of action that involves the stabilization of the Spike protein's RBD in an "up" conformation. Its broad and potent activity against a range of SARS-CoV-2 variants of concern in preclinical models highlights its potential as a lead compound for the development of a pan-coronavirus antiviral therapeutic. While in vivo studies did not demonstrate a survival benefit in a lethal infection model, the significant reduction in lung viral load is a strong indicator of biological activity that warrants further investigation and optimization. Future research should focus on improving the pharmacokinetic properties of this compound analogs to enhance their in vivo efficacy and exploring their potential in combination with other antiviral agents. The continued development of direct-acting antivirals like this compound is a critical component of a multi-pronged strategy to combat the ongoing threat of COVID-19 and future coronavirus outbreaks.

References

Methodological & Application

VE607: In Vitro Antiviral Assay Protocol for SARS-CoV-2 Entry Inhibition

For Research Use Only. Not for use in diagnostic procedures.

Introduction

VE607 is a small molecule inhibitor of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 entry.[1][2][3] Originally identified as an inhibitor of SARS-CoV, it has since been shown to effectively neutralize various SARS-CoV-2 variants of concern.[1][4][5] this compound functions by binding to the receptor-binding domain (RBD) of the Spike (S) glycoprotein.[6][7][8] This interaction stabilizes the RBD in its "up" conformation, an essential state for receptor binding, yet ultimately blocks the conformational changes required for viral fusion with the host cell membrane.[1][9][10] This application note provides detailed protocols for evaluating the in vitro antiviral activity of this compound against SARS-CoV-2 using pseudovirus and authentic virus-based assays.

Mechanism of Action

This compound targets the interface between the SARS-CoV-2 Spike protein's RBD and the human angiotensin-converting enzyme 2 (ACE2) receptor.[1][7][8] By stabilizing the "RBD-up" conformation, this compound allosterically inhibits the downstream conformational changes of the Spike protein that are necessary for the fusion of the viral and cellular membranes, thereby preventing viral entry into the host cell.[1][9]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against both pseudotyped and authentic SARS-CoV-2. The tables below summarize the reported potency.

Table 1: this compound Antiviral Activity against Pseudotyped SARS-CoV-2 Variants

| Virus Variant | Spike Mutation(s) | Assay Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| SARS-CoV-1 | - | 293T-ACE2 | ~3.0 | [3][11] |

| SARS-CoV-2 | D614G | 293T-ACE2 | 3.06 | [12] |

| Alpha | B.1.1.7 | 293T-ACE2 | Low µM range | [1][5] |

| Beta | B.1.351 | 293T-ACE2 | Low µM range | [1][5] |

| Gamma | P.1 | 293T-ACE2 | Low µM range | [1][5] |

| Delta | B.1.617.2 | 293T-ACE2 | Low µM range | [1][5] |

| Omicron | B.1.1.529/BA.1 | 293T-ACE2 | Low µM range |[1][5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: this compound Antiviral Activity against Authentic SARS-CoV-2

| Virus Strain | Assay Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| SARS-CoV | Vero | 1.6 | [2][3] |

| SARS-CoV-2 (D614G) | Vero-E6 | 2.42 |[1][9] |

Table 3: this compound Cytotoxicity

| Cell Line | Assay | CC50 (µM) | Reference |

|---|---|---|---|

| 293T-ACE2 | CellTiter-Glo | >100 | [1][9] |

| Vero-E6 | CellTiter-Glo | >100 |[1][9] |

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.

Experimental Protocols

Pseudovirus Neutralization Assay

This assay measures the ability of this compound to inhibit entry of lentiviral particles pseudotyped with the SARS-CoV-2 Spike protein into ACE2-expressing cells. The pseudovirions carry a reporter gene, such as luciferase, allowing for quantitative measurement of infection.

Materials:

-

Cells: HEK293T-ACE2 cells (human embryonic kidney cells stably expressing ACE2).

-

Pseudovirus: Lentiviral particles expressing a luciferase reporter gene and pseudotyped with the SARS-CoV-2 Spike protein. As a control, pseudovirions with the vesicular stomatitis virus glycoprotein (VSV-G) should be used.

-

Compound: this compound, dissolved in DMSO to create a stock solution.

-

Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, polybrene, and a luciferase assay system (e.g., Bright-Glo).

-

Equipment: 96-well white, clear-bottom tissue culture plates, luminometer.

Protocol:

-

Cell Seeding: Seed 293T-ACE2 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5%.

-

Infection: a. Pre-incubate the desired amount of pseudovirus with the serially diluted this compound for 1 hour at 37°C. b. Remove the culture medium from the seeded cells and add the virus-compound mixture.

-

Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

-

Luminescence Reading: After incubation, measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: a. Normalize the relative light unit (RLU) values to the virus control wells (no compound). b. Plot the normalized RLU values against the logarithm of the compound concentration and fit the data to a four-parameter logistic regression curve to determine the IC50 value.

Caption: Pseudovirus neutralization assay workflow.

Authentic SARS-CoV-2 Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for measuring virus neutralization and is performed in a Biosafety Level 3 (BSL-3) laboratory. It quantifies the reduction in infectious virus particles (plaques) in the presence of the inhibitor.

Materials:

-

Cells: Vero-E6 cells (African green monkey kidney cells).

-

Virus: Authentic SARS-CoV-2 isolate (e.g., D614G strain).

-

Compound: this compound, dissolved in DMSO.

-

Reagents: Eagle's Minimum Essential Medium (EMEM), FBS, carboxymethylcellulose or agar, and crystal violet staining solution.

-

Equipment: 6-well or 12-well tissue culture plates.

Protocol:

-

Cell Seeding: Seed Vero-E6 cells in multi-well plates to form a confluent monolayer.

-

Compound-Virus Incubation: Prepare serial dilutions of this compound. Mix the dilutions with a standardized amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) and incubate for 1 hour at 37°C.

-

Infection: Inoculate the Vero-E6 cell monolayers with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with medium containing carboxymethylcellulose or agar to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days at 37°C, 5% CO2, until visible plaques are formed.

-

Staining: Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Cells: 293T-ACE2 and Vero-E6 cells.

-

Compound: this compound, dissolved in DMSO.

-

Reagents: A cell viability assay kit (e.g., CellTiter-Glo, which measures ATP levels).

-

Equipment: 96-well plates, luminometer.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at the same density used for the antiviral assays.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate for the same duration as the antiviral assay (e.g., 48 hours).

-

Viability Measurement: Measure cell viability according to the manufacturer's protocol for the chosen assay kit.

-

Data Analysis: Normalize the results to the untreated cell control wells. Determine the CC50 value by plotting cell viability against the log of the compound concentration.

Conclusion

This compound is a validated inhibitor of SARS-CoV-2 entry, with activity in the low micromolar range against a broad spectrum of variants.[1] The protocols outlined in this document provide a framework for the in vitro characterization of this compound and its analogs. By targeting the viral Spike protein, this compound represents a promising lead compound for the development of antiviral therapeutics for COVID-19.[6][13]

References